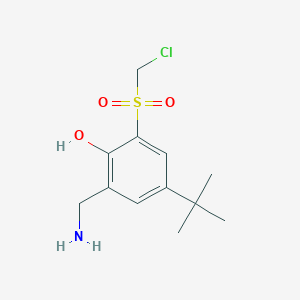
(Triphenyl-lambda5-phosphanylidene)azanium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(triphenylphosphoranylidene) ammonium chloride: is a chemical compound with the molecular formula C36H30ClNP2 and a molecular weight of 574.03 g/mol . It is also known by other names such as Bis-(triphenylphosphine)iminium chloride and Hexaphenyldiphosphazenium chloride . This compound is widely used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bis-(triphenylphosphoranylidene) ammonium chloride typically involves the reaction of triphenylphosphine with ammonium chloride under specific conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of Bis-(triphenylphosphoranylidene) ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Bis-(triphenylphosphoranylidene) ammonium chloride undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides , while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Bis-(triphenylphosphoranylidene) ammonium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis-(triphenylphosphoranylidene) ammonium chloride involves its role as a co-catalyst in various chemical reactions . The compound facilitates the transfer of electrons and ions between different phases, thereby enhancing the efficiency of the reactions . The molecular targets and pathways involved include the phosphine and ammonium groups, which interact with the reactants to form intermediate complexes .
Comparación Con Compuestos Similares
- Bis-(triphenylphosphine)iminium chloride
- Hexaphenyldiphosphazenium chloride
- Triphenylphosphine oxide
Uniqueness: Bis-(triphenylphosphoranylidene) ammonium chloride is unique due to its dual functionality as both a phosphine and ammonium compound . This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in scientific research .
Propiedades
Fórmula molecular |
C36H34Cl2N2P2 |
|---|---|
Peso molecular |
627.5 g/mol |
Nombre IUPAC |
(triphenyl-λ5-phosphanylidene)azanium;dichloride |
InChI |
InChI=1S/2C18H16NP.2ClH/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H |
Clave InChI |
FIDMDGCZNJCLLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)






![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)


![(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B13406242.png)
